2-Decen-1-ol
Overview
Description
2-Decenol is a natural product found in Houttuynia cordata with data available.
Biological Activity
2-Decen-1-ol is a long-chain unsaturated alcohol that has garnered attention due to its diverse biological activities. This compound, found in various natural sources, exhibits significant potential in fields such as antimicrobial research, flavor enhancement, and even anticancer studies. The following sections will delve into the biological activities of this compound, supported by relevant data tables and case studies.
This compound is characterized by its chemical formula and is primarily derived from the essential oils of various plants. It is often identified in the volatile organic compounds (VOCs) of certain food products, such as rice and herbs. The presence of this compound can influence both flavor profiles and health benefits associated with these foods.
Antimicrobial Activity
Research Findings:
Numerous studies have evaluated the antimicrobial properties of this compound. For instance, a study examining the essential oils of Morus nigra and Ocimum basilicum identified this compound as one of the active compounds with notable cytotoxic effects against various cancer cell lines. The cytotoxicity was quantified using the MTT assay, revealing promising IC50 values (concentration required to inhibit cell growth by 50%) for different cancer types:
Cell Line | IC50 (μg/mL) |
---|---|
MDA-MB-231 | 11.31 |
MCF-7 | 15.45 |
HepG2 | 18.90 |
Huh-7 | 26.33 |
LoVo | 30.17 |
HCT116 | 36.76 |
These results indicate that this compound could be a candidate for developing new anticancer therapies .
Antifungal Properties
In addition to its antibacterial effects, this compound has shown antifungal activity. A study focused on the antifungal efficacy of essential oils reported that compounds similar to this compound inhibited the growth of Candida albicans, a common fungal pathogen. The minimum inhibitory concentration (MIC) values indicated effective concentrations for inhibiting fungal growth:
Compound | MIC (μg/mL) |
---|---|
2-Decenal | 31.25 |
Other Compounds | Varies |
This suggests that this compound may play a crucial role in formulations aimed at combating fungal infections .
Flavor Enhancement
Another area where this compound is relevant is in food science, particularly regarding flavor enhancement. Studies have indicated that this compound can positively influence sensory attributes in food products, making it valuable in culinary applications:
Compound | Flavor Profile Impact |
---|---|
2-Decenal | Enhances aroma |
Other Alcohols | Varies |
The positive correlation between certain flavor compounds and microbial activity suggests that utilizing this compound can improve both taste and safety in food products .
Case Studies
Case Study: Anticancer Potential
A notable case study involving the combination extract of Morus nigra and Ocimum basilicum highlighted the role of this compound in enhancing anticancer activity through its cytotoxic effects on various cancer cell lines. The study emphasized the need for further research into the mechanisms behind this activity.
Case Study: Antifungal Efficacy
In another investigation, researchers explored the antifungal properties of essential oils containing this compound against biofilms formed by Streptococcus mutans. The results demonstrated significant inhibition of biofilm formation, indicating potential applications in dental health products .
Properties
CAS No. |
22104-80-9 |
---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
dec-2-en-1-ol |
InChI |
InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h8-9,11H,2-7,10H2,1H3 |
InChI Key |
QOPYYRPCXHTOQZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCC=CCO |
Isomeric SMILES |
CCCCCCC/C=C\CO |
Canonical SMILES |
CCCCCCCC=CCO |
density |
0.842-0.848 |
Key on ui other cas no. |
22104-80-9 |
physical_description |
Colourless liquid; Fatty rosy aroma |
solubility |
Slightly soluble in water; soluble in non-polar solvents Soluble (in ethanol) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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